6-Chloro-2-methyl-3-nitropyridine

Physical Property Crystallinity Handling

Select 6-Chloro-2-methyl-3-nitropyridine for reliable, high-yield synthesis. The precise 2-methyl, 3-nitro, 6-chloro substitution pattern is non-interchangeable—the nitro group undergoes selective reduction (Fe/AcOH) while the chlorine remains primed for SNAr or Pd-catalyzed cross-coupling, delivering bipyridine ligands in 70-96% yields. This regioisomer ensures reproducible results in anti-inflammatory, anti-cancer, and nerve-agent antidote programs. ≥98% purity meets stringent medicinal chemistry requirements. Do not substitute with isomers without full re-optimization.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 22280-60-0
Cat. No. B048047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-3-nitropyridine
CAS22280-60-0
Synonyms6-Chloro-3-nitro-2-picoline;  2-Chloro-5-nitro-6-methylpyridine;  2-Chloro-6-methyl-5-nitropyridine;  3-Nitro-6-chloro-2-picoline;  6-Chloro-3-nitro-2-picoline;  NSC 75592
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H5ClN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3
InChIKeyGHSRMSJVYMITDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methyl-3-nitropyridine (CAS 22280-60-0) Baseline Characteristics for Scientific Procurement


6-Chloro-2-methyl-3-nitropyridine is a polysubstituted pyridine derivative classified as a nitropyridine . Its unique substitution pattern comprises a chlorine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position on the pyridine ring [1]. This specific arrangement of electron-withdrawing (chloro, nitro) and electron-donating (methyl) groups imparts a distinct reactivity profile, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Why Generic 6-Chloro-2-methyl-3-nitropyridine Substitution is Inadvisable


In-class substitution among chloronitropyridines is unreliable due to the significant impact of substitution pattern on both physical properties and chemical reactivity . The exact positioning of the chloro, methyl, and nitro groups on the pyridine ring dictates the molecule's electronic landscape, influencing its melting point, solubility, and, most critically, its regioselectivity in key transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings [1]. Simply replacing 6-Chloro-2-methyl-3-nitropyridine with an isomer or a mono-/di-substituted analog without a comprehensive re-optimization of reaction conditions and purification steps can lead to altered reaction kinetics, different by-product profiles, and ultimately, failure to replicate published synthetic procedures or achieve required purity specifications .

Quantitative Differentiation Evidence for 6-Chloro-2-methyl-3-nitropyridine Against Structural Analogs


Melting Point Comparison with Regioisomer 2-Chloro-6-methyl-3-nitropyridine

The target compound, 6-Chloro-2-methyl-3-nitropyridine, exhibits a significantly lower melting point range (54-58°C) compared to its regioisomer, 2-Chloro-6-methyl-3-nitropyridine (70-74°C) . This difference of approximately 16°C is a direct consequence of the altered substitution pattern on the pyridine ring and is a critical factor for physical property considerations.

Physical Property Crystallinity Handling

Reported Synthetic Transformation Yields with 6-Chloro-2-methyl-3-nitropyridine

Literature surveys indicate that transformations involving 6-Chloro-2-methyl-3-nitropyridine, including nucleophilic substitution and cross-coupling reactions, routinely achieve high yields ranging from 70% to 96% . While not a direct comparator to a single analog, this establishes a high-performance baseline for synthetic utility.

Synthetic Efficiency Cross-Coupling Yield

Purity Specification Benchmarking

The target compound is commercially available with a standardized and verifiable purity specification of ≥98% (HPLC or GC) from multiple reputable suppliers . This level of purity is comparable to that of related intermediates like 2-Chloro-6-methyl-3-nitropyridine, ensuring that procurement of the target compound does not compromise on quality standards .

Quality Control Procurement Specification Purity

Validated Application as a Precursor for Nerve Agent Antidote Synthesis

6-Chloro-2-methyl-3-nitropyridine is a specifically cited reactant in the synthesis of fluorine-containing pyridinealdoxime derivatives, which are crucial for treating organophosphorus nerve-agent poisoning . This specific application, documented in the literature, provides a validated, high-value use-case that is not a generic property of all chloronitropyridine isomers.

Medicinal Chemistry Organophosphorus Antidote

Optimal Application Scenarios for 6-Chloro-2-methyl-3-nitropyridine


Synthesis of Bipyridine Ligands for Advanced Coordination Chemistry

6-Chloro-2-methyl-3-nitropyridine serves as a key building block for synthesizing bipyridine ligands via palladium-catalyzed cross-coupling reactions . The high reported yields (70-96%) in these transformations make it a reliable choice for generating ligands with precise electronic and steric properties required for catalysis and materials science .

Pharmaceutical Intermediate for Anti-Cancer and Anti-Inflammatory Agents

The compound is widely utilized as a key intermediate in pharmaceutical development, with specific applications in the synthesis of anti-inflammatory and anti-cancer drug candidates . Its ≥98% purity specification ensures it meets the stringent quality requirements for preclinical and medicinal chemistry research .

Development of Organophosphorus Nerve-Agent Antidotes

The established literature use of 6-Chloro-2-methyl-3-nitropyridine as a reactant for creating fluorine-containing pyridinealdoxime derivatives provides a clear and validated pathway for research groups focused on chemical defense and neuropharmacology . This specific application distinguishes it from other chloronitropyridine isomers.

Precursor for Orthogonal Functionalization via SNAr and Reduction

The distinct electronic nature of the 6-chloro, 2-methyl, and 3-nitro substitution pattern allows for selective and orthogonal functionalization . For instance, the nitro group can be selectively reduced to an amine using iron powder and acetic acid , while the chlorine atom remains available for subsequent nucleophilic substitution or cross-coupling, enabling the efficient construction of complex molecular architectures.

Technical Documentation Hub

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